molecular formula C10H12N2O5S B2952685 2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid CAS No. 155493-24-6

2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid

Cat. No.: B2952685
CAS No.: 155493-24-6
M. Wt: 272.28
InChI Key: MMRGZEQCLZAQTR-UHFFFAOYSA-N
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Description

2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid is a chemical compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid involves several steps. One common method includes the reaction of 4-(methylsulfamoyl)aniline with chloroacetic acid under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Properties

IUPAC Name

2-[[4-(methylsulfamoyl)benzoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-11-18(16,17)8-4-2-7(3-5-8)10(15)12-6-9(13)14/h2-5,11H,6H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRGZEQCLZAQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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